Acetoxyacetic acid

Catalog No.
S773959
CAS No.
13831-30-6
M.F
C4H6O4
M. Wt
118.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetoxyacetic acid

CAS Number

13831-30-6

Product Name

Acetoxyacetic acid

IUPAC Name

2-acetyloxyacetic acid

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

InChI

InChI=1S/C4H6O4/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7)

InChI Key

MLXDUYUQINCFFV-UHFFFAOYSA-N

SMILES

CC(=O)OCC(=O)O

Synonyms

2-(Acetyloxy)acetic Acid; (Acetyloxy)acetic Acid; Glycolic Acid Acetate; 2-Hydroxyacetic Acid Acetate; Acetoxyacetic Acid; Acetylglycolic Acid; NSC 72984; O-Acetylglycolic Acid;

Canonical SMILES

CC(=O)OCC(=O)O
  • Synthesis of Heterocyclic Compounds

    Acetoxyacetic acid has been employed in the synthesis of various heterocyclic compounds, including pyridomycin, a naturally occurring antibiotic []. Its reactive groups enable participation in cyclization reactions to form ring structures.

  • Preparation of Esters

    The ester group in acetoxyacetic acid can be transformed into other esters through a process called transesterification. This method involves replacing the acetate group with a different alcohol to generate a new ester derivative.

Applications in Environmental Research

Acetoxyacetic acid has been identified as a degradation product in studies investigating the environmental fate of specific chemicals. For instance, research has shown that it forms during the ultrasonic chemical oxidative degradation of certain ionic liquids []. These findings contribute to understanding the breakdown pathways and potential environmental impact of various substances.

Acetoxyacetic acid is a dicarboxylic acid derivative characterized by the presence of both acetyl and carboxylic functional groups. It appears as a colorless to light yellow liquid and is soluble in water and organic solvents. The compound has notable reactivity due to its dual acidic nature, allowing it to participate in various chemical transformations.

Currently, there is no extensive research on the specific mechanism of action of acetoxyacetic acid in biological systems. However, its role as a precursor molecule for the synthesis of other compounds with potential biological activities is an active area of research [].

  • Esterification: It can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, acetoxyacetic acid can lose carbon dioxide to yield acetylacetone.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming amides or more complex structures.

The compound also exhibits reactivity typical of carboxylic acids, such as neutralization with bases to form salts.

Several methods exist for synthesizing acetoxyacetic acid:

  • Reaction of Acetic Anhydride with Glycolic Acid: This method involves the reaction of acetic anhydride with glycolic acid under controlled conditions.
  • Oxidation of Acetylacetone: Acetylacetone can be oxidized in the presence of appropriate catalysts to yield acetoxyacetic acid.
  • Carbonylation Reactions: Carbon monoxide can react with acetic acid in the presence of metal catalysts to form acetoxyacetic acid as an intermediate product .

Acetoxyacetic acid finds various applications in different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Used in the production of polymers and resins.
  • Analytical Chemistry: Employed as a reagent in analytical techniques for detecting certain metal ions.

Acetoxyacetic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Acetic AcidC₂H₄O₂Simple carboxylic acid, widely used as a solvent.
AcetylacetoneC₅H₈O₂A diketone used as a solvent and reagent.
Glycolic AcidC₂H₄O₃A hydroxy acid used in cosmetic formulations.
Malonic AcidC₄H₆O₄A dicarboxylic acid involved in metabolic pathways.

Uniqueness of Acetoxyacetic Acid

Acetoxyacetic acid's uniqueness lies in its combination of acetyl and carboxylic functionalities, enabling it to participate in diverse

XLogP3

-0.3

Melting Point

67.5 °C

UNII

YMD9TFB2PG

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13831-30-6

Wikipedia

Acetoxyacetic acid

Dates

Modify: 2023-08-15

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